molecular formula C22H22N2O2S2 B2602872 Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate CAS No. 303147-68-4

Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate

Cat. No.: B2602872
CAS No.: 303147-68-4
M. Wt: 410.55
InChI Key: GYXKBAPQLSOWJR-UHFFFAOYSA-N
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Description

Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate is a complex organic compound with a molecular formula of C21H20N2O2S2. This compound features a pyrimidine ring substituted with phenyl and phenylsulfanyl groups, making it a unique and interesting molecule for various scientific research applications .

Preparation Methods

The synthesis of Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-phenyl-4,6-dichloropyrimidine with phenylmethanethiol in the presence of a base to form 2-phenyl-6-[(phenylsulfanyl)methyl]-4-chloropyrimidine. This intermediate is then reacted with ethyl 2-mercaptopropanoate under suitable conditions to yield the final product .

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production, including considerations for reaction efficiency, cost, and safety.

Chemical Reactions Analysis

Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine ring and phenylsulfanyl groups allow it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-3-26-22(25)16(2)28-20-14-18(15-27-19-12-8-5-9-13-19)23-21(24-20)17-10-6-4-7-11-17/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXKBAPQLSOWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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